molecular formula C14H23N B1295330 N-Octylaniline CAS No. 3007-71-4

N-Octylaniline

Cat. No.: B1295330
CAS No.: 3007-71-4
M. Wt: 205.34 g/mol
InChI Key: GCULWAWIZUGXTO-UHFFFAOYSA-N
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Description

N-Octylaniline, also known as N-phenyl-1-octanamine, is an organic compound with the molecular formula C14H23N. It is characterized by a phenyl group attached to an octyl chain through an amine linkage. This compound is typically a yellow to brown liquid with a distinct aromatic amine odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octylaniline can be synthesized through the reaction of aniline with 1-octene in the presence of a strong acid catalyst such as hydrochloric acid, sulfuric acid, or phosphoric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation and crystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Octylaniline involves its interaction with specific molecular targets and pathways. For instance, in solvent extraction processes, this compound acts as a complexing agent, forming stable complexes with metal ions, which facilitates their separation and recovery. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

  • N-Butylaniline
  • N-Hexylaniline
  • N-Decylaniline
  • N-Dodecylaniline

Comparison: N-Octylaniline is unique due to its longer alkyl chain compared to N-Butylaniline and N-Hexylaniline, which imparts different physicochemical properties such as higher boiling point and increased hydrophobicity. Compared to N-Decylaniline and N-Dodecylaniline, this compound has a balanced chain length that offers optimal solubility and reactivity in various applications .

This compound stands out for its versatility and effectiveness in both laboratory and industrial applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-octylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCULWAWIZUGXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184139
Record name N-Octylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3007-71-4
Record name N-Octylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Octylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-acetyl-N-octylaniline (48.4 g, 196 mmol) there was added 4N hydrochloric acid (100 mL) and the mixture heated to 100-110° C. and stirred at this temperature for 4 days. The reaction mixture was cooled to ambient temperature, diluted with water (100 mL), and hexanes (200 mL). The pH of the reaction mixture was brought to pH 14 by addition of 45% potassium hydroxide with cooling by an ice bath. The layers were separated and the aqueous layer washed with hexanes (100 mL). The combined organic layers were dried over sodium sulfate and concentrated by rotary evaporation to give the desired product as a light brown oil (40 g, 195 mmol, 99%). The product was identified by NMR spectroscopy and mass spectrometry and in general was used without further purification. Analytically pure product was obtained by distillation at reduced pressure: by 145-150° C. (0.5 mm).
Name
N-acetyl-N-octylaniline
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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